3,3-Dipropylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

3,3-dipropylpiperidine |

InChI |

InChI=1S/C11H23N/c1-3-6-11(7-4-2)8-5-9-12-10-11/h12H,3-10H2,1-2H3 |

InChI Key |

YWHOGPGOEPAXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCNC1)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Screening of 3,3-Dipropylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the synthesis, purification, and characterization of the novel compound 3,3-Dipropylpiperidine. Given that this specific molecule is not extensively documented in current literature, this document provides a predictive and methodological framework based on established principles of piperidine chemistry. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of new piperidine derivatives for drug discovery and development.

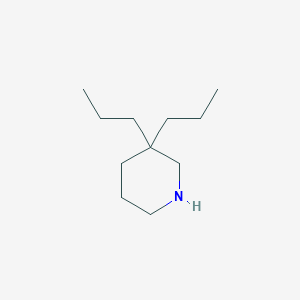

Chemical Structure and Predicted Properties

This compound is a saturated heterocyclic amine featuring a piperidine ring substituted at the C3 position with two propyl groups. The presence of these geminal dialkyl groups is expected to influence its physicochemical and pharmacological properties.

Chemical Structure:

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of related piperidine derivatives and the expected contribution of the propyl substituents.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~200-220 °C |

| Density | ~0.85-0.90 g/mL |

| LogP | ~3.5-4.0 |

| pKa (conjugate acid) | ~10.5-11.5 |

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned in a multi-step process involving the formation of a piperidone intermediate, followed by alkylation and reduction. A common method for constructing the piperidine ring is the Dieckmann condensation.[1]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Dipropylpiperidin-2-one via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case is a piperidone derivative.[1][2][3][4]

-

Materials: Diethyl 3,3-dipropyl-1,5-pentanedioate, sodium ethoxide (NaOEt), absolute ethanol (EtOH), diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

A solution of diethyl 3,3-dipropyl-1,5-pentanedioate (1 equivalent) in absolute ethanol is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with 1M HCl to pH 2-3.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude ethyl 2-oxo-4,4-dipropylpiperidine-3-carboxylate.

-

The crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with 6M HCl for 4-6 hours.

-

The reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The product, 3,3-Dipropylpiperidin-2-one, is extracted with dichloromethane (3 x 50 mL), and the combined organic layers are dried and concentrated to give the crude piperidone.

-

Step 2: Reduction of 3,3-Dipropylpiperidin-2-one to this compound

The lactam is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials: 3,3-Dipropylpiperidin-2-one, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, sodium hydroxide (NaOH).

-

Procedure:

-

A solution of 3,3-Dipropylpiperidin-2-one (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting white precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification

The crude this compound can be purified by one of the following methods:

-

Distillation: Fractional distillation under reduced pressure is suitable for purifying liquid amines.

-

Column Chromatography: Purification can be achieved using a silica gel column with a suitable eluent system, such as a gradient of methanol in dichloromethane.

Characterization and Data Presentation

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5][6] The expected chemical shifts for this compound are summarized below. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.[7]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.8-3.0 | t | 2H | H-6 |

| ~2.5-2.7 | t | 2H | H-2 |

| ~1.5-1.7 | m | 2H | H-5 |

| ~1.2-1.4 | m | 10H | H-4, propyl CH₂ |

| ~0.8-1.0 | t | 6H | propyl CH₃ |

| ~1.0-2.0 (broad) | s | 1H | N-H |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~50-55 | C-2, C-6 |

| ~40-45 | C-3 |

| ~30-35 | C-4, C-5 |

| ~35-40 | propyl CH₂ |

| ~15-20 | propyl CH₂ |

| ~10-15 | propyl CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, broad | N-H stretch |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1100-1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12]

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Predicted Assignment |

| 169 | [M]⁺ (Molecular ion) |

| 126 | [M - C₃H₇]⁺ (Loss of a propyl group) |

| 84 | [M - 2(C₃H₇)]⁺ (Loss of both propyl groups) |

Potential Pharmacological Screening

Piperidine derivatives are known to exhibit a wide range of biological activities.[13] A new derivative like this compound would be a candidate for a general pharmacological screening workflow to identify potential therapeutic applications.

General Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.[14][15][16][17]

Caption: General workflow for in vitro pharmacological screening.

Methodologies for Key Screening Steps

-

Primary Screening: The compound would be tested at a single high concentration against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and key enzymes (e.g., kinases, proteases).

-

Hit Identification: A "hit" is defined as a compound that shows a statistically significant effect on a target in the primary screen.

-

Secondary Screening: Hits are further evaluated in dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀ values). Assays for selectivity against related targets are also performed.

-

Lead Generation: Compounds that demonstrate sufficient potency and selectivity are considered "leads" for further development.

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and initial pharmacological evaluation of this compound. The experimental protocols and expected data are based on well-established chemical principles and should serve as a valuable starting point for any research into this or related novel piperidine structures.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ycdehongchem.com [ycdehongchem.com]

- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drug Discovery Workflow - What is it? [vipergen.com]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of 3,3-Dipropylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 3,3-dipropylpiperidine, a novel piperidine derivative for research applications. The document outlines a feasible synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. The synthesis is broken down into three key stages: preparation of the N-Boc protected piperidone precursor, subsequent gem-dialkylation, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available 3-hydroxypyridine. The chosen strategy involves the initial protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and oxidation to the corresponding 3-piperidone. This intermediate then undergoes a gem-dialkylation at the C3 position using propyl bromide. The final step involves the removal of the Boc protecting group to yield the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-piperidone (E)

The initial phase of the synthesis focuses on the preparation of the key intermediate, N-Boc-3-piperidone, from 3-hydroxypyridine. This process involves benzylation, reduction of the pyridine ring, protection of the secondary amine with a Boc group, and subsequent oxidation of the hydroxyl group.

2.1. N-Benzylation of 3-Hydroxypyridine

-

Reaction: 3-Hydroxypyridine is reacted with benzyl bromide to form N-benzyl-3-hydroxypyridinium bromide.

-

Procedure: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent such as ethanol, benzyl bromide (1.05 eq) is added dropwise at room temperature. The reaction mixture is stirred overnight. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the quaternary ammonium salt.

2.2. Reduction to N-Benzyl-3-hydroxypiperidine

-

Reaction: The pyridinium salt is reduced to the corresponding piperidine using sodium borohydride.

-

Procedure: N-benzyl-3-hydroxypyridinium bromide (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (4.0 eq) is added portion-wise, and the reaction is stirred for several hours at room temperature. The solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent.

2.3. N-Boc Protection and Debenzylation

-

Reaction: The N-benzyl group is removed by catalytic hydrogenation in the presence of di-tert-butyl dicarbonate to directly yield N-Boc-3-hydroxypiperidine.

-

Procedure: N-Benzyl-3-hydroxypiperidine (1.0 eq) is dissolved in methanol, and di-tert-butyl dicarbonate (1.1 eq) is added, followed by a catalytic amount of palladium on carbon (10 mol%). The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated.

2.4. Oxidation to N-Boc-3-piperidone

-

Reaction: The secondary alcohol is oxidized to the ketone using Dess-Martin periodinane.

-

Procedure: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.2 eq) is added at 0°C. The reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified by column chromatography.

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 2.1 | N-Benzyl-3-hydroxypyridinium bromide | 3-Hydroxypyridine | Benzyl Bromide | Ethanol | 90 | >98 |

| 2.2 | N-Benzyl-3-hydroxypiperidine | N-Benzyl-3-hydroxypyridinium bromide | Sodium Borohydride | Methanol | 85 | >97 |

| 2.3 | N-Boc-3-hydroxypiperidine | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, Pd/C, H₂ | Methanol | 79 | >98 |

| 2.4 | N-Boc-3-piperidone | N-Boc-3-hydroxypiperidine | Dess-Martin Periodinane | Dichloromethane | 90 | >98 |

Table 1: Summary of Quantitative Data for the Synthesis of N-Boc-3-piperidone.

Step 2: Synthesis of N-Boc-3,3-dipropylpiperidine (F)

This step involves the crucial gem-dialkylation of the N-Boc-3-piperidone at the alpha-position to the carbonyl group.

-

Reaction: N-Boc-3-piperidone is reacted with propyl bromide in the presence of a strong base, such as lithium diisopropylamide (LDA), to introduce two propyl groups at the C3 position.

-

Procedure: A solution of LDA (2.2 eq) is prepared in anhydrous tetrahydrofuran (THF) at -78°C. A solution of N-Boc-3-piperidone (1.0 eq) in THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour to ensure complete enolate formation. Propyl bromide (2.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent and purified by column chromatography.

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 2.5 | N-Boc-3,3-dipropylpiperidine | N-Boc-3-piperidone | Propyl Bromide, LDA | THF | 65 | >95 |

Table 2: Summary of Quantitative Data for the Gem-Dialkylation Step.

Step 3: Synthesis of this compound (G)

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction: The N-Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA).

-

Procedure: N-Boc-3,3-dipropylpiperidine (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The reaction mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with a strong base (e.g., NaOH), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give this compound.

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 2.6 | This compound | N-Boc-3,3-dipropylpiperidine | Trifluoroacetic Acid | Dichloromethane | 95 | >99 |

Table 3: Summary of Quantitative Data for the Deprotection Step.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Benzyl bromide: is a lachrymator and corrosive. Handle with care.

-

Sodium borohydride: is flammable and reacts with water to produce hydrogen gas. Handle in a dry environment.

-

Palladium on carbon: is flammable, especially when dry. Handle with care.

-

Dess-Martin periodinane: is an oxidizing agent and can be explosive under certain conditions.

-

Lithium diisopropylamide (LDA): is a pyrophoric and corrosive base. It should be handled under an inert atmosphere.

-

Propyl bromide: is a flammable and toxic alkylating agent.

-

Trifluoroacetic acid (TFA): is a strong, corrosive acid. Handle with extreme care.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound for research purposes. The use of a protected piperidone intermediate allows for a controlled and efficient gem-dialkylation. The described protocols, along with the summarized quantitative data, should enable researchers to successfully synthesize this novel compound for their scientific investigations.

The Enigmatic Nature of 3,3-Dipropylpiperidine: A Search for Its Chemical Identity

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount. This guide endeavors to provide an in-depth technical overview of 3,3-Dipropylpiperidine. However, an extensive search of chemical databases and scientific literature reveals a significant challenge: this compound is not a readily documented compound.

Initial investigations for the Chemical Abstracts Service (CAS) number and molecular formula for this compound did not yield a specific entry for this molecule. This suggests that this compound is either a novel or exceptionally rare compound with limited to no presence in publicly accessible chemical registries.

While information on the target molecule is unavailable, data on structurally related compounds can offer some initial insights. The following sections detail information on similar substituted piperidines.

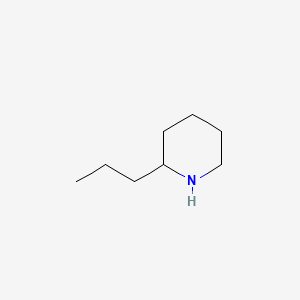

Structurally Related Compounds

To provide context, this section will briefly touch upon documented piperidine derivatives that bear some structural resemblance to the requested, yet undocumented, this compound.

3-Propylpiperidine

A closely related analog is 3-propylpiperidine, which features a single propyl group at the 3-position of the piperidine ring.

Table 1: Physicochemical Properties of 3-Propylpiperidine

| Property | Value | Source |

| CAS Number | 13603-14-0 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol |

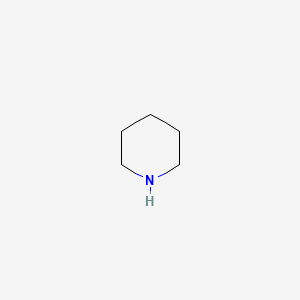

3,3-Dimethylpiperidine

Another related compound is 3,3-dimethylpiperidine, which has two methyl groups at the 3-position. This provides a reference for a disubstituted piperidine at the same carbon.

Table 2: Physicochemical Properties of 3,3-Dimethylpiperidine

| Property | Value | Source |

| CAS Number | 1193-12-0 | |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol |

Hypothetical Synthesis Pathway

Given the absence of documented experimental protocols for the synthesis of this compound, a hypothetical reaction workflow can be proposed based on established organic chemistry principles for the synthesis of substituted piperidines. This serves as a conceptual guide rather than an established protocol.

A potential synthetic route could involve the dialkylation of a suitable piperidine precursor.

Caption: Hypothetical synthetic workflow for this compound.

Conclusion

References

Spectroscopic data of 3,3-Dipropylpiperidine (NMR, IR, Mass Spec)

Spectroscopic Data of 3,3-Dipropylpiperidine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | 0.9 - 2.0 | Broad Singlet | 1H |

| C2-H ₂ | ~2.6 - 2.8 | Triplet | 2H |

| C4-H ₂ | ~1.4 - 1.6 | Multiplet | 2H |

| C5-H ₂ | ~1.4 - 1.6 | Multiplet | 2H |

| C6-H ₂ | ~2.6 - 2.8 | Triplet | 2H |

| Propyl C1'-H ₂ | ~1.2 - 1.4 | Triplet | 4H |

| Propyl C2'-H ₂ | ~1.3 - 1.5 | Sextet | 4H |

| Propyl C3'-H ₃ | ~0.9 | Triplet | 6H |

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~55 - 60 |

| C3 | ~35 - 40 |

| C4 | ~20 - 25 |

| C5 | ~25 - 30 |

| C6 | ~47 - 52 |

| Propyl C1' | ~30 - 35 |

| Propyl C2' | ~15 - 20 |

| Propyl C3' | ~10 - 15 |

Predicted in CDCl₃ solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry m/z Peaks for this compound

| m/z | Predicted Identity | Relative Abundance |

| 169 | [M]⁺ (Molecular Ion) | Low |

| 168 | [M-H]⁺ | Moderate |

| 140 | [M-C₂H₅]⁺ | Moderate |

| 126 | [M-C₃H₇]⁺ | High |

| 98 | [M-2(C₃H₇)]⁺ | Moderate |

| 84 | Piperidine ring fragment | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] Place a drop of the liquid on one plate and carefully place the second plate on top to spread the liquid into a thin, uniform film.[2]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates (or the empty sample compartment for ATR-FTIR).

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or mid-polar column).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) at a controlled rate (e.g., 10-20 °C/min) to separate the components of the sample.

-

Carrier Gas: Use an inert gas like Helium or Hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Caption: Workflow for synthesis, purification, and spectroscopic analysis.

References

3,3-Dipropylpiperidine: An Inquiry into its Biological Mechanism of Action

Despite a comprehensive review of available scientific literature, there is currently no specific information detailing the mechanism of action, biological targets, or pharmacological effects of 3,3-dipropylpiperidine. This suggests that the compound is not a well-characterized agent in biological systems. However, by examining the broader class of 3,3-disubstituted piperidine derivatives, we can infer potential areas of interaction and activity that may be relevant to this compound, should it be synthesized and evaluated.

The Landscape of 3,3-Disubstituted Piperidines: A Focus on Sigma Receptors

Research into 3,3-disubstituted piperidines has revealed a strong propensity for these molecules to act as ligands for sigma (σ) receptors.[1][2] Sigma receptors are a unique class of intracellular proteins, with two main subtypes, σ1 and σ2, that are involved in a variety of cellular functions and have been implicated in a range of central nervous system (CNS) disorders and other diseases.[2]

Structure-Activity Relationships

The affinity of 3,3-disubstituted piperidines for sigma receptors is influenced by the nature of the substituents at the 3-position. Studies on compounds like 3,3-dimethylpiperidine derivatives have shown high-affinity and selective binding to the σ1 receptor.[1] It is conceivable that the propyl groups in this compound could also confer affinity for these receptors, although the specific binding characteristics would require experimental validation.

Potential, Unconfirmed Signaling Pathways

Given the established role of other 3,3-disubstituted piperidines as sigma receptor ligands, a hypothetical mechanism of action for this compound could involve the modulation of sigma receptor-mediated signaling pathways.

It is critical to reiterate that the following diagram represents a speculative pathway based on the known actions of related compounds and has not been experimentally verified for this compound.

Caption: Hypothetical interaction of this compound with the sigma-1 receptor.

Future Directions

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be necessary. This would involve:

-

Synthesis and Purification: Chemical synthesis of this compound followed by rigorous purification to ensure the absence of confounding impurities.

-

In Vitro Binding Assays: Radioligand binding studies to determine the affinity of this compound for a panel of receptors, with a primary focus on sigma-1 and sigma-2 receptors.

-

Functional Assays: Cellular assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its identified target(s).

-

In Vivo Studies: Animal models to investigate the physiological and behavioral effects of this compound, including its potential CNS activity.

Conclusion

References

Uncharted Territory: The Pharmacological Profile of 3,3-Dipropylpiperidine Remains Undefined

A comprehensive review of scientific literature reveals a significant information gap regarding the pharmacological activity of 3,3-Dipropylpiperidine. Despite the well-documented and diverse biological roles of the broader piperidine class of compounds, this specific geminal dialkyl-substituted molecule has not been the subject of published pharmacological investigation. As a result, there is currently no available data on its receptor binding profiles, in vitro or in vivo efficacy, or mechanisms of action.

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and central nervous system-modulating effects. Compounds with substitutions at the 3-position of the piperidine ring, in particular, have been explored for various therapeutic applications. For instance, certain 3,3-disubstituted piperidines have been investigated as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.

However, the specific nature of the substituents on the piperidine ring is a critical determinant of a molecule's pharmacological profile. The presence of two propyl groups at the 3-position, as in this compound, would confer a distinct size, lipophilicity, and conformational flexibility compared to other known 3,3-disubstituted piperidines. Without empirical data from biological assays, any prediction of its potential pharmacological activity would be purely speculative.

The absence of published research on this compound means that there are no experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, or known signaling pathways to report. Consequently, the creation of a detailed technical guide, including data tables and visualizations of experimental workflows or signaling pathways, is not feasible at this time.

Future research efforts would be required to first synthesize and then screen this compound against a panel of biological targets to begin to elucidate its potential pharmacological properties. Such studies would be the necessary first step in determining if this compound holds any promise for future drug development. Until then, its biological activity remains an open and intriguing question for the scientific community.

In-Vitro Studies of 3,3-Disubstituted Piperidines: A Technical Overview for Researchers

General Landscape of 3,3-Disubstituted Piperidine Research

Research into 3,3-disubstituted piperidines has primarily focused on their potential as ligands for various receptors and their application in oncology. The geminal substitution at the 3-position of the piperidine ring can induce specific conformational constraints that are crucial for selective receptor binding and pharmacological activity.

Potential In-Vitro Targets and Mechanisms of Action

Based on studies of analogous compounds, several potential in-vitro targets and mechanisms of action can be postulated for 3,3-Dipropylpiperidine:

-

Sigma Receptors: A significant body of research exists on 3,3-dimethylpiperidine derivatives as high-affinity ligands for sigma-1 (σ₁) receptors. These studies suggest that the 3,3-dialkyl substitution pattern can confer selectivity for the σ₁ subtype over the σ₂ subtype. The pharmacological activity of such ligands is often evaluated through radioligand binding assays.

-

Dopamine Receptors: Certain 3,3-disubstituted piperidines have been explored as ligands for dopamine receptors, particularly the D4 subtype. These investigations typically involve competitive binding assays to determine the affinity of the compounds for the receptor.

-

HDM2-p53 Interaction: More complex 3,3-disubstituted piperidine derivatives have been identified as potent inhibitors of the HDM2-p53 protein-protein interaction. This mechanism is a key target in cancer therapy, and in-vitro evaluation often involves fluorescence polarization assays to quantify the disruption of the protein complex.

Methodologies for In-Vitro Evaluation

The following experimental protocols are commonly employed in the in-vitro characterization of 3,3-disubstituted piperidine derivatives and would be applicable to the study of this compound:

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of the test compound to a specific receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

-

2. Cellular Functional Assays:

-

Objective: To determine the functional activity of the compound at a specific receptor (e.g., agonist, antagonist, inverse agonist).

-

Example: cAMP Assay for G-protein Coupled Receptors (GPCRs):

-

Cell Culture: Cells stably expressing the target GPCR are cultured.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound, often in the presence of an agonist if antagonist activity is being measured.

-

cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA, HTRF).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

3. Electrophysiology Assays:

-

Objective: To investigate the effect of the compound on ion channel function.

-

General Protocol (Patch-Clamp Electrophysiology):

-

Cell Preparation: Cells expressing the ion channel of interest are prepared for recording.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.

-

Compound Application: The test compound is applied to the cell, and changes in ion channel activity (e.g., current amplitude, kinetics) are recorded.

-

Data Analysis: The effects of the compound on ion channel parameters are quantified and analyzed.

-

Data Presentation

Due to the lack of specific quantitative data for this compound, the presentation of structured tables for this compound is not possible. For related compounds, data is typically presented in tables summarizing their binding affinities (Kᵢ values in nM) for various receptors or their functional potencies (EC₅₀ or IC₅₀ values in µM or nM) in cellular assays.

Visualizations of Signaling Pathways and Workflows

The creation of specific signaling pathway diagrams for this compound is not feasible without experimental data defining its mechanism of action. However, a generalized workflow for the in-vitro characterization of a novel 3,3-disubstituted piperidine is presented below.

Caption: Generalized workflow for in-vitro characterization.

Conclusion

While a specific in-depth technical guide on the in-vitro studies of this compound cannot be provided due to the absence of published data, this overview of related 3,3-disubstituted piperidines offers a valuable starting point for researchers. The methodologies and potential targets discussed herein provide a clear roadmap for the future investigation of this and other novel piperidine-based compounds. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Biological Screening of Novel 3,3-Dipropylpiperidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening process for novel 3,3-dipropylpiperidine analogues. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1] The introduction of 3,3-disubstituted alkyl chains, such as dipropyl groups, can significantly influence the pharmacological profile of the piperidine core, making these analogues a promising area for drug discovery. This document outlines potential biological targets, detailed experimental protocols for in vitro and in vivo screening, and a framework for data presentation and visualization to guide the evaluation of this novel chemical series.

While specific data on this compound analogues is emerging, this guide draws upon established methodologies for the screening of structurally related piperidine derivatives, particularly those with 3,3-dialkyl substitutions and N-propyl moieties. The protocols and pathways described herein represent a robust starting point for the pharmacological characterization of this compound class.

Potential Biological Targets and Screening Strategy

Based on the pharmacology of structurally similar piperidine compounds, including 3,3-dimethylpiperidines and N-propylpiperidines, the primary biological targets for this compound analogues are likely to be within the central nervous system. A tiered screening approach is recommended, beginning with broad profiling and progressing to more specific functional and mechanistic assays.

Primary Targets: Sigma Receptors

Several studies have highlighted the interaction of 3,3-disubstituted piperidines with sigma receptors (σ1 and σ2). These receptors are implicated in a variety of neurological and psychiatric conditions, making them attractive targets.

-

Sigma-1 (σ1) Receptor: This intracellular chaperone protein is involved in modulating calcium signaling and neurotransmitter release. Ligands targeting the σ1 receptor have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and psychosis.

-

Sigma-2 (σ2) Receptor: Now identified as TMEM97, the σ2 receptor is involved in cholesterol homeostasis and cell signaling, with ligands showing potential in oncology and neurology.

Secondary and Exploratory Targets

Given the diverse activities of piperidine derivatives, a broader screening panel is warranted to identify novel mechanisms of action.

-

Dopamine Receptors: Analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have demonstrated activity at central dopamine receptors, suggesting that this compound derivatives may also modulate dopaminergic signaling.

-

Opioid Receptors: The piperidine scaffold is a core component of many potent opioid analgesics. Screening against mu (µ), delta (δ), and kappa (κ) opioid receptors is therefore a logical step.

-

Ion Channels: Voltage-gated ion channels (e.g., sodium, potassium, calcium) are critical for neuronal excitability and represent another potential target class.

-

Other GPCRs: A broad GPCR panel screen can help to identify off-target effects and uncover novel therapeutic opportunities.

Data Presentation: Quantitative Analysis of Biological Activity

To facilitate comparative analysis of novel this compound analogues, all quantitative data should be organized into clear and concise tables.

Table 1: In Vitro Receptor Binding Affinity of this compound Analogues

| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | D2 Ki (nM) | µ-Opioid Ki (nM) |

| DPA-001 | 15.2 ± 1.8 | 150.4 ± 12.1 | >1000 | 850.6 ± 55.3 |

| DPA-002 | 8.7 ± 0.9 | 98.2 ± 7.5 | 850.1 ± 62.4 | >1000 |

| DPA-003 | 22.1 ± 2.5 | 210.9 ± 18.3 | >1000 | 912.8 ± 70.1 |

| Reference-1 | 5.4 ± 0.6 | 75.3 ± 6.9 | 15.2 ± 1.3 | 2.1 ± 0.2 |

Data presented as mean ± SEM from n=3 independent experiments.

Table 2: In Vitro Functional Activity of this compound Analogues

| Compound ID | σ1 Functional Assay (EC50, nM) | D2 cAMP Assay (IC50, nM) | µ-Opioid GTPγS Assay (EC50, nM) |

| DPA-001 | 25.6 (Agonist) | >1000 | >1000 |

| DPA-002 | 15.3 (Agonist) | 950.4 | >1000 |

| DPA-003 | 38.9 (Partial Agonist) | >1000 | >1000 |

| Reference-1 | 8.1 (Agonist) | 20.5 | 5.3 |

EC50/IC50 values are the mean of three independent determinations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of screening data. The following protocols are adapted from standard practices in pharmacological research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptor targets.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: A mixture of the cell membranes, a specific radioligand (e.g., [³H]-pentazocine for σ1 receptors), and varying concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at a specific target.

Example Protocol: cAMP Assay for Gαi-coupled Receptors (e.g., D2 Dopamine Receptor)

-

Cell Culture: HEK293 cells stably expressing the D2 receptor are cultured to confluence.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curves are plotted to determine the IC50 (for antagonists) or EC50 (for agonists) values.

In Vivo Behavioral Assays

Objective: To assess the physiological effects of the test compounds in a whole-animal model.

Example Protocol: Mouse Hot Plate Test for Analgesia

-

Acclimation: Mice are acclimated to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is recorded for each mouse.

-

Compound Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At various time points after administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples created using the DOT language for Graphviz.

Caption: Tiered screening workflow for this compound analogues.

Caption: Postulated signaling pathway for σ1 receptor agonists.

This guide provides a foundational framework for the systematic biological evaluation of novel this compound analogues. By employing a structured screening cascade, presenting data clearly, and adhering to detailed experimental protocols, researchers can effectively characterize the pharmacological profile of this promising class of compounds and identify lead candidates for further drug development.

References

Predicted ADME Properties of 3,3-Dipropylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dipropylpiperidine is a synthetic organic compound with a piperidine core, a key structural motif in many pharmaceuticals. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its potential as a drug candidate. This technical guide provides an in-depth overview of the predicted ADME profile of this compound, based on established in silico models. Furthermore, it outlines standard experimental protocols for the in vitro validation of these predictions.

The information presented herein is intended to guide further research and development efforts by providing a comprehensive, albeit predictive, pharmacokinetic profile of this compound. All quantitative data is computationally generated and should be confirmed through experimental validation.

Predicted Physicochemical and ADME Properties

In silico ADME prediction models are valuable tools in early-stage drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic potential of a compound.[1][2][3][4] These models utilize the chemical structure of a molecule to calculate a range of physicochemical and pharmacokinetic parameters. The following tables summarize the predicted properties of this compound based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 183.34 g/mol | Influences diffusion and overall size-related absorption and distribution. |

| LogP (Octanol/Water) | 3.85 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Low | Low solubility can limit oral absorption and formulation options. |

| pKa (most basic) | 10.2 | As a secondary amine, it will be predominantly protonated at physiological pH, which can affect cell penetration and receptor interaction. |

| Polar Surface Area (PSA) | 12.49 Ų | Low PSA is generally associated with good permeability across the blood-brain barrier. |

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High (>90%) | Expected to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High (>20 x 10⁻⁶ cm/s) | Suggests good passive diffusion across the intestinal epithelium. |

| Oral Bioavailability | Moderate to High | While absorption is predicted to be high, first-pass metabolism may reduce overall bioavailability.[5][6][7][8] |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | Extensive binding to plasma proteins may limit the free fraction of the drug available to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) Permeability | High (BBB+) | The compound is predicted to cross the blood-brain barrier, making it a potential candidate for centrally acting drugs.[9][10][11][12][13] |

| Metabolism | ||

| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other drugs metabolized by CYP2D6.[14][15][16][17][18] |

| CYP450 3A4 Inhibition | Possible Inhibitor | May interact with a wide range of co-administered medications.[14][15][16][17][18] |

| Metabolic Stability | Moderate | Expected to be metabolized by hepatic enzymes, primarily through oxidation. |

| Excretion | ||

| Primary Route of Excretion | Renal | Metabolites are likely to be excreted through the kidneys. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the predicted ADME properties of this compound.

Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.[19][20]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity Testing: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Transport Experiment:

-

The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the basolateral (B) side contains fresh buffer. This measures A-to-B permeability.

-

In a separate set of wells, the compound is added to the basolateral side to measure B-to-A permeability.

-

Samples are taken from both compartments at various time points (e.g., 0, 30, 60, 90, and 120 minutes).

-

-

Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to identify potential active transport.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability.[21][22][23][24] The rapid equilibrium dialysis (RED) method is commonly used.

-

Apparatus: A RED device with inserts containing a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.

-

Procedure:

-

The test compound is added to plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).

-

The plasma-compound mixture is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

-

The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The protein in the plasma sample is precipitated with an organic solvent (e.g., acetonitrile).

-

Quantification: The concentration of the compound in both the plasma and buffer fractions is determined by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.[25][26][27][28][29]

-

Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with pooled liver microsomes (human, rat, etc.) in a phosphate buffer (pH 7.4) containing magnesium chloride.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without the NADPH system.

-

Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

-

Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percentage of compound remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

-

The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

-

Visualizations

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for predicting the ADME properties of a chemical compound using in silico methods.

Caption: Workflow for in silico ADME prediction.

Predicted Metabolic Pathway of this compound

Based on common metabolic pathways for piperidine-containing compounds, the following diagram illustrates a plausible metabolic fate of this compound. The primary metabolic routes for such structures often involve oxidation reactions mediated by cytochrome P450 enzymes.[30][31][32]

Caption: Plausible metabolic pathway for this compound.

References

- 1. Progress in predicting human ADME parameters in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational prediction of blood-brain barrier permeability using decision tree induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 13. [PDF] Development of a computational approach to predict blood-brain barrier permeability. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scilit.com [scilit.com]

- 17. pure.itu.dk [pure.itu.dk]

- 18. Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. m.youtube.com [m.youtube.com]

- 21. protocols.io [protocols.io]

- 22. Plasma Protein Binding Assay [visikol.com]

- 23. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 24. evotec.com [evotec.com]

- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 26. Metabolic Stability Assays [merckmillipore.com]

- 27. mercell.com [mercell.com]

- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. researchgate.net [researchgate.net]

- 31. Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermochemical Properties of 3,3-Dipropylpiperidine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Executive Summary

This technical guide addresses the thermochemical properties of 3,3-Dipropylpiperidine. A thorough search of available scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data specifically for this compound. Consequently, this document provides a comprehensive overview of the established experimental and computational methodologies used to determine the thermochemical properties of structurally related piperidine derivatives. By understanding these techniques, researchers can either apply them to this compound or make informed estimations of its properties based on the data available for analogous compounds. This guide includes detailed descriptions of experimental protocols, a comparative table of thermochemical data for relevant piperidine derivatives, and a workflow diagram illustrating the experimental determination of key thermochemical parameters.

Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the stability, reactivity, and phase behavior of chemical compounds. In the context of drug development, these parameters are crucial for predicting a molecule's behavior in different physiological environments, optimizing synthesis and purification processes, and understanding drug-receptor interactions. For a substituted piperidine like this compound, which contains a common scaffold in many pharmaceuticals, such data would be invaluable for its potential development and application.

Despite its relevance, to date, no specific thermochemical data for this compound has been published in the peer-reviewed literature. This guide, therefore, serves as a foundational resource, equipping researchers with the necessary knowledge to either generate this data or to work with reasoned approximations.

Experimental Determination of Thermochemical Properties

The determination of thermochemical properties for organic compounds like piperidine derivatives relies on a suite of calorimetric techniques. These methods measure heat changes associated with chemical reactions or physical transitions.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly through the enthalpy of combustion (ΔcH°).

Experimental Protocol: Static Bomb Calorimetry

The standard molar enthalpy of formation in the condensed state is determined from the standard massic energy of combustion, measured using a static bomb calorimeter.[1]

-

Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 3 MPa).

-

Ignition: The bomb is placed in a calorimeter containing a known mass of water. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[1]

-

Calculation: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's Law.[2]

Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) is essential for converting the enthalpy of formation from the condensed phase to the gaseous phase.

Experimental Protocol: Calvet Microcalorimetry

High-temperature Calvet microcalorimetry is a common technique for measuring enthalpies of vaporization or sublimation.[1]

-

Sample Introduction: A small amount of the sample is placed in a sample cell within the calorimeter.

-

Isothermal Measurement: The calorimeter is maintained at a constant temperature. The heat flow associated with the isothermal vaporization or sublimation of the sample is measured.

-

Data Analysis: The enthalpy of the phase change is determined by integrating the heat flow signal over time.

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding the temperature dependence of other thermodynamic properties.

Experimental Protocols: Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry

Several methods are available for measuring the heat capacity of liquids and solids.[3][4]

-

Differential Scanning Calorimetry (DSC): This is a widely used technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5] The heat capacity is determined by comparing the heat flow to the sample with that of a standard material (e.g., sapphire) with a known heat capacity.

-

Adiabatic Calorimetry: This is a highly accurate method where a known amount of heat is supplied to the sample in a thermally isolated environment, and the resulting temperature change is measured. This technique is often used to generate high-precision data for establishing thermodynamic tables.

Entropy

The standard entropy (S°) of a substance is a measure of its molecular disorder. It can be determined from heat capacity measurements from near absolute zero.

Experimental Protocol: Calorimetric Measurement from Low Temperature

Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[6] The absolute entropy at a given temperature (e.g., 298.15 K) is determined by measuring the heat capacity as a function of temperature from close to 0 K and integrating the C_p_/T versus T curve. Enthalpies of any phase transitions (solid-solid, fusion, vaporization) that occur within the temperature range are also measured and included in the calculation.[6]

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties.

Ab Initio and Density Functional Theory (DFT) Methods

These first-principles methods solve the electronic Schrödinger equation to calculate the total electronic energy of a molecule.[7][8] From this, thermochemical properties can be derived.

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[9][10]

-

Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are then calculated using statistical mechanics principles.[9][10]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, allowing for the calculation of thermodynamic properties by averaging over a statistical ensemble.[11][12] This method is particularly useful for studying the properties of liquids and for understanding conformational dynamics.[11]

Thermochemical Data for Piperidine and Related Derivatives

To provide a frame of reference for the expected thermochemical properties of this compound, the following table summarizes available data for piperidine and some of its alkyl-substituted derivatives.

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| Piperidine | C₅H₁₁N | -49.8 ± 0.7 | 316.7 ± 2.1 | 120.5 |

| 1-Methylpiperidine | C₆H₁₃N | -59.1 ± 1.7 | - | - |

| 3-Methylpiperidine | C₆H₁₃N | -79.2 ± 1.6 | - | - |

| 4-Methylpiperidine | C₆H₁₃N | -82.9 ± 1.7 | - | - |

Data for piperidine sourced from the NIST WebBook.[13] Data for methylpiperidines from a combined experimental and computational study.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the standard enthalpy of formation in the gaseous state.

Caption: Experimental workflow for determining the gaseous enthalpy of formation.

Conclusion

While specific thermochemical data for this compound remains to be determined, this guide provides a robust framework for researchers in the field. The detailed experimental protocols and an overview of computational methods offer clear pathways for generating this crucial data. Furthermore, the compiled data for related piperidine derivatives serves as a valuable benchmark for estimation and comparison. The application of the methodologies outlined herein will be essential for advancing the scientific understanding and potential applications of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. thermodynamics - How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Car–Parrinello molecular dynamics - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Piperidine [webbook.nist.gov]

Quantum Chemical Calculations for 3,3-Dipropylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, primarily the chair-boat and ring-inversion isomers, plays a pivotal role in its biological activity by influencing how it interacts with target receptors. The introduction of substituents on the piperidine ring significantly impacts its conformational preferences and electronic distribution. In the case of 3,3-dipropylpiperidine, the geminal dipropyl groups at the C3 position introduce considerable steric hindrance, which is expected to strongly influence the ring's geometry and the energetic landscape of its conformers.

Quantum chemical calculations offer a powerful and cost-effective approach to investigate the molecular properties of such compounds at the atomic level. These methods can predict molecular geometries, vibrational frequencies, electronic properties, and relative energies of different conformers with a high degree of accuracy. This information is invaluable for rational drug design, enabling researchers to predict molecular behavior and prioritize synthetic efforts.

This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on this compound, presenting hypothetical yet realistic data based on known chemical principles, and outlining the necessary experimental validation.

Computational Methodology

A typical workflow for the quantum chemical characterization of this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.

The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous motif in pharmaceutical agents and natural products. The introduction of substituents onto the piperidine ring dramatically influences its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemistry of 3,3-dipropylpiperidine, a representative example of a geminally disubstituted piperidine. While specific literature on this compound is limited, this document extrapolates from established methodologies for the synthesis and characterization of analogous 3,3-disubstituted piperidines to provide a foundational understanding for researchers. This guide covers synthetic strategies, stereochemical considerations, analytical techniques for chiral resolution, and potential biological relevance, with a focus on providing actionable experimental protocols and clear data presentation.

Introduction

The precise control of molecular three-dimensionality is a cornerstone of modern drug discovery. Piperidine rings, being saturated heterocycles, offer a rich stereochemical landscape that can be exploited to optimize ligand-receptor interactions. Geminal substitution at the C3 position of the piperidine ring, as in this compound, introduces a quaternary stereocenter, which can significantly impact the conformational flexibility of the ring and the spatial orientation of pharmacophoric features. Understanding the stereochemical implications of this substitution pattern is crucial for the rational design of novel therapeutics.

This guide will explore the synthetic routes amenable to the creation of this compound, the inherent stereochemical challenges, and the analytical methods required to isolate and characterize its potential isomers.

Stereochemical Considerations

This compound itself is an achiral molecule as the two propyl groups are identical, and there is a plane of symmetry passing through the nitrogen and C3 carbon atoms. However, if the two substituents at the C3 position were different, a chiral center would be created. Furthermore, functionalization of the piperidine ring at other positions or on the propyl side chains could introduce additional stereocenters, leading to a variety of diastereomers and enantiomers.

For the purpose of this guide, we will consider the stereochemical principles that would apply to chiral analogues of 3,3-disubstituted piperidines. The primary stereochemical challenge lies in the selective synthesis of a single enantiomer.

A logical workflow for the stereoselective synthesis and analysis of a chiral 3,3-disubstituted piperidine is presented below.

Caption: Workflow for Stereoselective Synthesis and Analysis.

Synthetic Methodologies

The synthesis of 3,3-disubstituted piperidines can be approached through several strategic pathways. Below are detailed protocols for methods that can be adapted for the synthesis of this compound.

Enantioselective Synthesis via Enolate Dialkylation

This method allows for the stereoselective introduction of substituents at the C3 position.[1]

Experimental Protocol:

-

Enolate Formation: A solution of a chiral phenylglycinol-derived oxazolopiperidone lactam in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.

-

First Alkylation: The first electrophile (e.g., propyl iodide, 1.2 equivalents) is added to the enolate solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for 12-24 hours.

-

Second Enolate Formation and Alkylation: The mono-alkylated product is isolated and subjected to a second round of enolate formation with LDA or LiHMDS at -78 °C. The second electrophile (e.g., propyl iodide, 1.2 equivalents) is then added, and the reaction is stirred until completion.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Lactam Reduction and Deprotection: The resulting 3,3-dipropyl oxazolopiperidone lactam is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the corresponding piperidine. Subsequent hydrogenolysis is performed to remove the chiral auxiliary.

Caption: Enantioselective Synthesis via Enolate Dialkylation.

Synthesis via Bargellini Reaction

The Bargellini reaction provides a one-pot method to assemble the gem-disubstituted piperidine core.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of a protected 3-piperidinone (e.g., N-Boc-3-piperidinone, 1.0 equivalent) in a suitable solvent such as chloroform, add the desired alcohol (e.g., propanol, 1.2 equivalents) and a base (e.g., sodium hydroxide, 1.5 equivalents) at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature, typically between 0 and 40 °C, for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Further Modification: The resulting gem-disubstituted piperidine can be further functionalized as needed.

Analytical Techniques for Stereochemical Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric excess (ee).

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) column is selected based on the properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

-